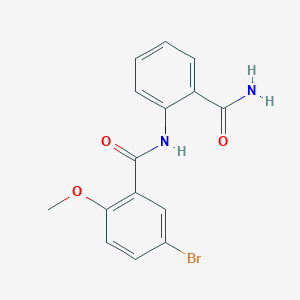![molecular formula C19H21N3O3S B244986 4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244986.png)
4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a chemical compound that has been widely researched for its potential applications in various fields of science. It is a synthetic compound that is derived from benzamide, and it has been found to have significant effects on biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is not fully understood, but it is believed to act on various biochemical pathways in the body. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been found to have significant effects on various biochemical and physiological processes in the body. It has been found to inhibit the growth of cancer cells, and it has been studied for its potential use as an anticancer agent. It has also been found to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a significant amount of research available on its properties and potential applications. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which means that further research is needed to fully elucidate its effects on the body.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide. One direction is to further elucidate its mechanism of action, which will help to better understand its effects on the body. Another direction is to study its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to study its potential use as an anticancer agent, particularly in vivo studies to determine its efficacy and safety in animal models. Overall, there is significant potential for this compound to be used in various fields of science, and further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves the reaction of 4-methoxybenzoyl chloride with 4-(morpholin-4-yl)phenylthiocarbamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been extensively studied for its potential applications in various fields of science. It has been found to have significant effects on the central nervous system, and it has been studied for its potential use as a neuroprotective agent. It has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C19H21N3O3S |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
4-methoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21N3O3S/c1-24-17-8-2-14(3-9-17)18(23)21-19(26)20-15-4-6-16(7-5-15)22-10-12-25-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,26) |
InChI-Schlüssel |
RYSQPGKVSIBRCV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)

![2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244910.png)
![N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B244912.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide](/img/structure/B244913.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244917.png)
![3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244918.png)
![2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244922.png)
![2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244923.png)
![3-chloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244924.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244925.png)
![5-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B244927.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244928.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B244929.png)